6-(4-Aminobenzamido)hexanoic acid

Bioconjugation Linker design Solid-phase peptide synthesis

6-(4-Aminobenzamido)hexanoic acid (CAS 14604-65-0), also named 6-[(4-aminobenzoyl)amino]hexanoic acid or N-(4-aminobenzoyl)-6-aminohexanoic acid, is a bifunctional organic compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. It belongs to the class of N-acyl amino acid derivatives and comprises a 4-aminobenzoyl moiety linked via an amide bond to a six-carbon ε-aminohexanoic acid (Ahx) spacer, terminating in a free carboxylic acid.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 14604-65-0
Cat. No. B079802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Aminobenzamido)hexanoic acid
CAS14604-65-0
Synonyms6-[N-(4-Aminobenzoyl)amino]caproic acid
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N
InChIInChI=1S/C13H18N2O3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9,14H2,(H,15,18)(H,16,17)
InChIKeyOTHMHRGFOHCWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Aminobenzamido)hexanoic acid (CAS 14604-65-0) – Structural Profile and Procurement-Relevant Characteristics


6-(4-Aminobenzamido)hexanoic acid (CAS 14604-65-0), also named 6-[(4-aminobenzoyl)amino]hexanoic acid or N-(4-aminobenzoyl)-6-aminohexanoic acid, is a bifunctional organic compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol [1]. It belongs to the class of N-acyl amino acid derivatives and comprises a 4-aminobenzoyl moiety linked via an amide bond to a six-carbon ε-aminohexanoic acid (Ahx) spacer, terminating in a free carboxylic acid [2]. The compound features two chemically addressable functional groups—an aromatic amine (pKa ~4.75 predicted) and a carboxylic acid (pKa ~4.75 predicted) —separated by a flexible heptyl chain (7 rotatable bonds, topological polar surface area 92.4 Ų, XLogP3-AA 1.1) [1]. This architecture positions the molecule as a versatile building block for peptide, polymer, and conjugate synthesis, where simultaneous presentation of a nucleophilic amine handle and a carboxylic acid conjugation site across a defined spacer length is required [2].

Why 6-(4-Aminobenzamido)hexanoic acid Cannot Be Replaced by Common ε-Aminohexanoic Acid or 4-Aminobenzoic Acid Alone


Procurement specifications that reduce 6-(4-aminobenzamido)hexanoic acid to its constituent monomers—6-aminohexanoic acid (Ahx, ε-aminocaproic acid) or 4-aminobenzoic acid (PABA)—ignore the critical functional cooperativity that the intact molecule provides [1]. While Ahx offers a flexible C6 spacer with a terminal amine (pKa ~10.8) and carboxylic acid [2], it lacks the aromatic amine required for diazotization, azo-coupling, or selective acylation at low pH. Conversely, PABA provides a nucleophilic aromatic amine but no spacer, limiting its utility in applications where the functional payload must be distanced from the point of attachment to minimize steric hindrance or preserve biological activity [3]. The target compound integrates both features: a 4-aminobenzamido head group enables regioselective electrophilic aromatic substitution or diazonium chemistry, while the ε-aminohexanoic acid tail supplies a linker of defined length (6 methylene units, 7 rotatable bonds) and predictable hydrophilicity (TPSA 92.4 Ų, XLogP3-AA 1.1) [1]. This intramolecular arrangement cannot be replicated by simply mixing the two monomers in a formulation, as the covalent amide bond is essential for the kinetic stability and stoichiometric precision required in solid-phase synthesis, polymer backbone construction, or conjugate preparation [4]. The quantitative evidence that follows demonstrates where this architectural uniqueness translates into measurable performance differences relative to closest structural analogs.

Quantitative Differentiation Evidence for 6-(4-Aminobenzamido)hexanoic acid Relative to Closest Analogs


Linker Length and Flexibility: Spacer Atom Count vs. 4-Aminohippuric Acid and N-(4-Aminobenzoyl)-β-alanine

6-(4-Aminobenzamido)hexanoic acid provides a 7-atom spacer (6 methylene units plus the amide nitrogen) between the aromatic amine and the terminal carboxylic acid, compared to 3 atoms for 4-aminohippuric acid (N-(4-aminobenzoyl)glycine) and 4 atoms for N-(4-aminobenzoyl)-β-alanine [1][2]. The longer spacer translates into a higher number of rotatable bonds (7 vs. 4 for hippuric acid analog and 5 for β-alanine analog) and a larger topological polar surface area (92.4 Ų vs. ~75 Ų and ~80 Ų, respectively) [1]. In solid-phase peptide synthesis, this additional length reduces on-resin aggregation and improves coupling efficiency for sterically demanding amino acids, a class-level inference supported by studies showing that 6-aminohexanoic acid spacers increase Fmoc-amino acid coupling yields by 15–25% relative to glycine or β-alanine spacers [3].

Bioconjugation Linker design Solid-phase peptide synthesis

Aromatic Amine Reactivity: Diazotization Capacity vs. 6-Aminohexanoic Acid

Unlike 6-aminohexanoic acid, which bears only an aliphatic amine (pKa ~10.8) that forms unstable diazonium species, 6-(4-aminobenzamido)hexanoic acid carries a primary aromatic amine on the 4-aminobenzamide moiety (pKa of conjugate acid ~2.4 for aniline derivatives) that can be reliably diazotized at 0–5 °C in aqueous HCl/NaNO₂ and subsequently coupled to electron-rich aromatic partners (e.g., phenols, naphthols, anilines) to form stable azo linkages . This reactivity profile is directly comparable to 4-aminobenzoic acid, but the target compound additionally provides the hexanoic acid spacer for downstream conjugation [1]. In a representative class-level example, azo dyes synthesized from 4-aminobenzamide intermediates exhibit molar extinction coefficients (ε) in the range of 20,000–35,000 M⁻¹cm⁻¹, whereas aliphatic amine-derived azo compounds are not isolable under standard aqueous diazotization conditions [2].

Azo-coupling Diazonium chemistry Chromophore attachment

Polymerization Performance: Copolymer Viscosity vs. Monomeric Amino Acids in Thermotropic Liquid Crystalline Poly(amide–ester–imide)s

In the synthesis of thermotropic liquid crystalline copoly(amide–ester–imide)s, incorporating 6-aminohexanoic acid as a flexible spacer monomer yielded polymers with inherent viscosities (ηinh) ranging from 0.13 to 0.95 dL/g, depending on comonomer composition, as reported by Li et al. (1995) [1]. Polymers prepared with 4-aminobenzoic acid alone, lacking a flexible spacer, exhibited lower solubility and narrower liquid crystalline temperature windows [1]. The target compound, 6-(4-aminobenzamido)hexanoic acid, combines both structural features—the rigid 4-aminobenzamide mesogen and the flexible hexanoic acid spacer—in a single monomer unit, which is expected (class-level inference) to produce copolymers with more homogeneous mesophase behavior and higher inherent viscosities than physical blends of the two monomers, due to improved sequence regularity and phase compatibility [2].

Polymer chemistry Thermotropic liquid crystals Inherent viscosity

Oral Bioavailability Potential: cLogP and TPSA Comparison vs. 6-Benzamidohexanoic Acid

6-(4-Aminobenzamido)hexanoic acid exhibits a computed XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 92.4 Ų, whereas the des-amino analog 6-benzamidohexanoic acid (CAS 956-09-2) has a higher XLogP3-AA of approximately 1.8 and a TPSA of 75.6 Ų [1][2]. Both compounds fall within Lipinski's Rule of 5 space (XLogP <5, TPSA <140 Ų), but the 4-amino substituent on the benzamide ring of the target compound increases polarity and hydrogen-bond donor count (3 HBD vs. 2 for the des-amino analog) [1]. According to the Brain Orally Bioavailable (BOB) predictive model, a TPSA of 60–100 Ų combined with XLogP 1–3 correlates with optimal Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) and oral absorption in rodents (%F >30) [3]. The target compound's physicochemical profile is thus more favorable for oral bioavailability than the more lipophilic 6-benzamidohexanoic acid, which approaches the upper lipophilicity limit for passive transcellular absorption.

Drug-likeness Oral absorption Physicochemical profiling

Advanced Glycation Endproduct (AGE) Inhibition Potential: Structural Context from Amino-Benzoic Acid Patents

US Patent 5,137,916 (Ulrich & Cerami, 1992) discloses that 4-aminobenzoic acid and its derivatives inhibit nonenzymatic protein cross-linking (advanced glycation) by trapping reactive carbonyl intermediates on target proteins [1]. The patent exemplifies 4-aminobenzoic acid as the prototypical inhibitor, achieving 50% inhibition of AGE formation at concentrations of 1–10 mM in in vitro bovine serum albumin (BSA)-glucose assays [1]. While 6-(4-aminobenzamido)hexanoic acid is not explicitly claimed, it contains the identical 4-aminobenzamide pharmacophore required for carbonyl trapping, with the additional hexanoic acid spacer potentially enhancing aqueous solubility and reducing plasma protein binding relative to the parent benzoic acid (class-level inference) [2]. By contrast, 6-benzamidohexanoic acid, lacking the free aromatic amine, is not expected to exhibit comparable AGE inhibitory activity under the same mechanistic paradigm [3].

AGE inhibition Protein cross-linking Diabetic complications

High-Return Application Scenarios for 6-(4-Aminobenzamido)hexanoic acid Procurement


Bifunctional Linker in Antibody-Drug Conjugate (ADC) and Peptide-Drug Conjugate (PDC) Synthesis

The compound's 4-aminobenzamido group enables stable amide bond formation with drug payloads via activated ester chemistry (NHS/DCC), while the terminal carboxylic acid permits subsequent conjugation to lysine residues or N-termini of targeting proteins. The C6 spacer (7-atom length) provides adequate distance to prevent payload-induced antibody aggregation, a critical quality attribute in ADC development [1]. Compared to the shorter glycine-linked 4-aminohippuric acid, this compound reduces steric hindrance at the conjugation site, potentially improving drug-to-antibody ratio (DAR) homogeneity.

Monomer for Thermotropic Liquid Crystalline Poly(amide–ester–imide) Engineering

Integrating both rigid 4-aminobenzamide mesogen and flexible hexanoic acid spacer in a single pre-formed monomer (rather than a mixture of 4-aminobenzoic acid and 6-aminohexanoic acid) simplifies stoichiometric control during direct polycondensation, reducing sequence randomness and enhancing mesophase stability [2]. Copolymers synthesized from this monomer are anticipated to achieve inherent viscosities exceeding 0.5 dL/g with broader liquid crystalline temperature windows (>30 °C), desirable for high-performance film and fiber applications.

Diazotizable Chromophore Precursor for Colorimetric Biosensors and Diagnostic Dyes

The aromatic amine on the 4-aminobenzamide moiety undergoes clean diazotization at 0–5 °C, enabling azo-coupling to electron-rich coupling components (e.g., N,N-dimethylaniline, β-naphthol) to generate intensely colored azo dyes (λmax 400–550 nm, ε >20,000 M⁻¹cm⁻¹) [3]. Because the hexanoic acid spacer separates the chromophore from the conjugation handle, the target compound can be used to synthesize self-reporting enzyme substrates or affinity probes where the dye does not interfere with biological recognition.

Lead Scaffold Optimization in Advanced Glycation Endproduct (AGE) Inhibitor Programs

The 4-aminobenzamide moiety is the established pharmacophore for trapping reactive carbonyl intermediates in protein glycation cascades [4]. The target compound's ε-aminohexanoic acid tail is predicted to enhance aqueous solubility and reduce plasma protein binding compared to 4-aminobenzoic acid, positioning it as a logical next-generation candidate for structure-activity relationship (SAR) studies targeting diabetic complications or food spoilage prevention [4]. Confirmatory IC₅₀ determination against BSA-glucose and MGO-BSA AGE formation assays is recommended as the immediate procurement objective.

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